(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPQQHVRNLTRX-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475561-81-0, 203866-16-4 | |
| Record name | rel-1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475561-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is a chiral compound notable for its unique pyrrolidine structure. This compound includes a tert-butyl group and a fluorine atom, contributing to its biological activity. The presence of two carboxylate groups enhances its potential reactivity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula for this compound is C₁₁H₁₈FNO₄, with a molecular weight of 247.26 g/mol. Its stereochemistry is crucial for determining its biological properties, as different stereoisomers can exhibit significantly different activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈FNO₄ |
| Molecular Weight | 247.26 g/mol |
| CAS Number | 203866-16-4 |
| Structure | Pyrrolidine derivative |
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities due to its structural features:
- Antidiabetic Properties : Similar compounds have been investigated for their role as DPP-4 inhibitors, which are effective in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .
- Neuroprotective Effects : Research indicates that pyrrolidine derivatives can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be closely related to its interaction with specific biological targets. The compound's ability to inhibit certain enzymes or receptors could lead to significant therapeutic effects.
Potential Targets:
- Dipeptidyl Peptidase-4 (DPP-4) : Inhibition of DPP-4 can enhance incretin levels, improving glycemic control.
- Heat Shock Protein 90 (HSP90) : As an HSP90 inhibitor, this compound may disrupt the stability of client proteins involved in cancer progression .
Case Studies and Research Findings
Several studies provide insights into the biological activity of similar compounds:
- DPP-4 Inhibition in Diabetic Nephropathy :
-
Neuroprotective Effects :
- Research on pyrrolidine derivatives has shown their ability to protect neuronal cells from apoptosis induced by oxidative stress.
-
Anti-inflammatory Effects :
- A study highlighted the anti-inflammatory properties of pyrrolidine compounds in models of acute inflammation.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in several areas of pharmaceutical research:
Drug Development
(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is utilized as an intermediate in the synthesis of biologically active compounds. Its structural features facilitate the development of novel drugs targeting various diseases.
Peptide Synthesis
This compound is employed in solid-phase peptide synthesis (SPPS), where it acts as a key building block for creating peptides with specific functionalities. The presence of the tert-butyl and fluorine groups enhances the stability and solubility of the resulting peptides .
Neuropharmacology
Research indicates that derivatives of this compound may exhibit activity at neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders. Its ability to modulate receptor activity can lead to advancements in therapies for conditions like depression and anxiety.
Case Studies
Several studies have highlighted the utility of this compound:
Case Study 1: Synthesis of Fluorinated Peptides
In a study focusing on fluorinated peptides, researchers synthesized a series of compounds using this compound as a starting material. The fluorination provided enhanced metabolic stability and bioactivity compared to non-fluorinated analogs. The results demonstrated improved binding affinity to target proteins involved in cancer progression .
Case Study 2: Modulation of GABA Receptors
Another study explored the effects of derivatives derived from this compound on GABA receptors. The findings indicated that certain modifications could enhance receptor binding and efficacy, suggesting potential applications in treating epilepsy and other neurological disorders .
Comparison with Similar Compounds
Key Properties :
- Synthesis : Two primary routes yield ~71–72%:
- Applications: Protects amine groups in amino acids, enabling controlled peptide elongation .
- Safety : Hazard statements include H302 (toxic if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
Comparison with Structural Analogs
Halogen-Substituted Derivatives
- Key Differences: Electronegativity/Size: Fluorine’s small size and high electronegativity enhance metabolic stability compared to chlorine. Chloro analogs may exhibit slower reaction kinetics in nucleophilic substitutions . Reactivity: Cyano derivatives enable further transformations (e.g., reduction to amines or hydrolysis to carboxylic acids) .
Stereoisomers and Regioisomers
Functional Group Variants
- Reactivity Notes: Azido derivatives participate in Huisgen cycloaddition for triazole formation . Amino derivatives are precursors to ureas or amides via carbamate chemistry .
Piperidine vs. Pyrrolidine Derivatives
| Compound | CAS | Ring Size | Key Feature |
|---|---|---|---|
| (2S,4S)-4-Fluoropiperidine analog | N/A | 6-membered | Increased conformational flexibility for binding site accommodation . |
- Ring Size Impact : Piperidine derivatives (6-membered rings) exhibit distinct torsional angles compared to pyrrolidines (5-membered), affecting their utility in drug design .
Q & A
Basic Research Questions
Q. What are the key steps to optimize the synthesis of (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, and how can yield be improved?
- Methodology : The synthesis typically involves multi-step routes, including fluorination and protection/deprotection strategies. For example, tert-butyl and methyl ester groups are introduced via Boc protection, followed by fluorination at C4 using reagents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (-78°C). Deprotection of intermediates with trifluoroacetic acid (TFA) in dichloromethane (DCM) is critical; stirring for 3 hours at room temperature ensures complete removal of the Boc group while minimizing side reactions . Yield optimization requires precise stoichiometry, anhydrous conditions, and chromatographic purification (e.g., silica gel with EtOAc/hexane gradients) .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodology :
- NMR Spectroscopy : and NMR are essential for verifying fluorination and stereochemistry. Coupling constants (e.g., ) and diastereotopic proton splitting patterns differentiate (2S,4S) from (2R,4R) isomers .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in studies of analogous pyrrolidine derivatives .
- Chiral HPLC/GC : Enantiomeric excess can be quantified using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How does the fluorination at C4 influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : The C4-fluorine atom introduces both steric and electronic effects. Its strong electronegativity polarizes the pyrrolidine ring, potentially accelerating nucleophilic attacks at adjacent positions. However, steric hindrance from the tert-butyl group may limit accessibility. Comparative studies with non-fluorinated analogs (e.g., replacing F with OH or CF) using kinetic assays (e.g., monitoring reaction rates via LC-MS) can isolate fluorine-specific effects .
Q. What strategies are effective for resolving diastereomers during synthesis, and how can enantiomeric purity be maintained?
- Methodology :
- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to bias stereochemistry during ring-closing steps.
- Chromatographic Separation : Flash chromatography with optimized solvent systems (e.g., 20–50% EtOAc/hexane) effectively separates diastereomers, as shown in azide reduction and allylation steps of related pyrrolidines .
- Crystallization-Induced Diastereomer Transformation : Selective crystallization of intermediates (e.g., mesylates or azides) enriches desired isomers .
Q. How do hydrolysis or decomposition pathways of this compound vary under acidic, basic, or aqueous conditions?
- Methodology : Stability studies under accelerated conditions (e.g., 40°C, 75% RH) with HPLC monitoring reveal degradation profiles. The tert-butyl ester is prone to acid-catalyzed hydrolysis (e.g., in 1M HCl), while the methyl ester resists basic conditions (e.g., 0.1M NaOH). Mass spectrometry identifies degradation products, such as free carboxylic acids or defluorinated derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported stereochemical assignments for similar pyrrolidine derivatives?
- Methodology : Contradictions often arise from overreliance on NMR versus crystallographic data. For example, vicinal coupling constants ( and ) in NMR may suggest one configuration, while X-ray data confirm another. Cross-validation using NOESY/ROESY (to assess spatial proximity of protons) and vibrational circular dichroism (VCD) for absolute configuration is recommended .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural features?
- Methodology :
- Enzyme Inhibition Assays : Test against proteases or kinases (e.g., trypsin-like serine proteases) using fluorogenic substrates (e.g., AMC-linked peptides). The fluorinated pyrrolidine may act as a transition-state mimic.
- Cellular Uptake Studies : Radiolabel the compound with for PET imaging to assess biodistribution and membrane permeability .
Structural and Mechanistic Insights
Q. How does the tert-butyl group impact the compound’s conformational flexibility and binding to biological targets?
- Methodology : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) reveal that the bulky tert-butyl group restricts pyrrolidine ring puckering, favoring a specific chair or envelope conformation. This rigidity can enhance binding affinity to proteins with deep hydrophobic pockets, as seen in protease inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
